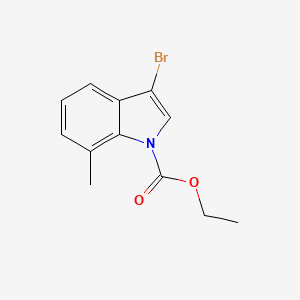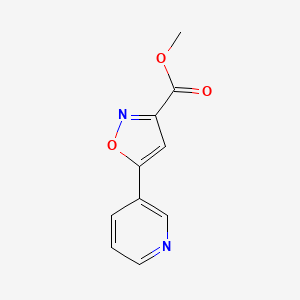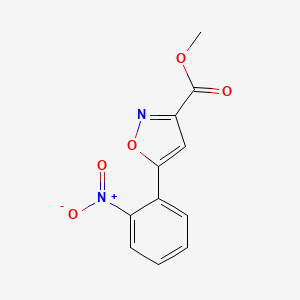![molecular formula C11H12BrN3O B3027807 6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1393330-66-9](/img/structure/B3027807.png)
6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
Übersicht
Beschreibung
The compound 6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine is a derivative of the triazolopyridine family, which is known for its biological activity and pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, the related structures and synthesis methods can give insights into its characteristics and potential synthesis pathways.
Synthesis Analysis
The synthesis of triazolopyridines, such as the ones described in the papers, typically involves oxidative cyclization. For instance, the use of N-Chlorosuccinimide (NCS) as a chlorinated agent for hydrazones under mild conditions has been reported to be an efficient method for synthesizing these compounds . This suggests that a similar approach could be employed for the synthesis of this compound, potentially involving the introduction of an oxan-4-yl group at the appropriate stage of the synthesis.
Molecular Structure Analysis
The molecular structure of triazolopyridines is often elucidated using techniques such as X-ray diffraction, which provides detailed information about the crystal and molecular geometry in the solid state . The presence of bromine in the compound suggests that it may have similar crystalline properties to those described in the papers, with potential for intermolecular interactions such as hydrogen bonding and π-π interactions that stabilize the crystal structure .
Chemical Reactions Analysis
Triazolopyridines with halogen substituents, such as bromine, are versatile intermediates that can undergo various chemical reactions. These include palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . The bromine atom in this compound could similarly participate in such reactions, allowing for further diversification of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridines can be inferred from their molecular structure and substituents. The presence of a bromine atom typically increases the density and molecular weight of the compound . The oxan-4-yl group could contribute to the solubility and reactivity of the molecule. The exact properties would need to be determined experimentally, but the data from related compounds provide a basis for predicting these characteristics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- 6-Bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was synthesized using N-Chlorosuccinimide (NCS) under mild conditions. This compound, along with its non-brominated counterpart, was characterized by various methods including X-ray diffraction, establishing its crystalline structure (El-Kurdi et al., 2021).
Antimicrobial Applications
- A series of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized and tested for antimicrobial activity. This study highlights the potential of these compounds as potent antimicrobial agents (Prakash et al., 2011).
Antibacterial Activity
- Indolylthiadiazole and quinazolinonylthiadiazole derivatives containing the triazolopyridine moiety were synthesized and exhibited significant antibacterial activity. This demonstrates the utility of the triazolopyridine core in developing new antibacterial agents (Singh et al., 2010).
Electrochemical Properties
- The electrochemical behavior of compounds containing the triazolopyridine structure was studied, highlighting their high ionization potentials and affinity, which could be relevant in various chemical applications (Tan et al., 2007).
Synthesis of Diverse Derivatives
- A diverse set of acetamides bearing a triazolopyridine structure with an oxadiazol cycle was synthesized. This study exemplifies the versatility of the triazolopyridine framework in synthesizing various functionalized derivatives (Karpina et al., 2019).
Application in Organic Light-Emitting Diodes
- Triazolopyridine-based materials were developed for use in red phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating the potential of triazolopyridines in electronic applications (Kang et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds, such as triazolopyridines, have been reported to act as inhibitors of mitogen-activated protein (map) kinases .
Mode of Action
Based on its structural similarity to other triazolopyridines, it may interact with its targets (such as map kinases) by binding to the active site and inhibiting their function .
Biochemical Pathways
If it acts similarly to other triazolopyridines, it may affect the map kinase pathway, which plays a crucial role in cellular signaling processes .
Result of Action
Similar compounds have shown antiproliferative activities against certain cell lines .
Eigenschaften
IUPAC Name |
6-bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-1-2-10-13-14-11(15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYWTOVREFZLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C3N2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401158690 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1393330-66-9 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(tetrahydro-2H-pyran-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027724.png)
![1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027727.png)
![3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027729.png)

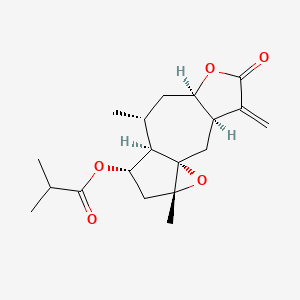


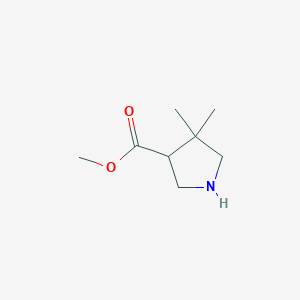

![1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3027742.png)
